Acetyldigitoxin - 25395-32-8

Acetyldigitoxin

Catalog Number: EVT-7954663
CAS Number: 25395-32-8
Molecular Formula: C43H66O14
Molecular Weight: 807.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'''-O-acetyldigitoxin is a cardenolide glycoside compound consisting of digitoxin having an acetyl substituent at the 3-position on the D-ribo-hexopyranosyl residue at the non-reducing end. It has a role as an anti-arrhythmia drug, a cardiotonic drug and an enzyme inhibitor. It is functionally related to a digitoxin.
Cardioactive derivative of lanatoside A or of digitoxin used for fast digitalization in congestive heart failure.
Acetyldigitoxin is a natural product found in Digitalis grandiflora and Digitalis lanata with data available.
Cardioactive derivatives of lanatoside A or of DIGITOXIN. They are used for fast digitalization in congestive heart failure.
See also: Digitoxin (has active moiety).
Overview

Acetyldigitoxin is a cardiac glycoside derived from the plant Digitalis lanata, commonly known as woolly foxglove. This compound is structurally related to digitoxin and is utilized primarily for its therapeutic effects on heart conditions. Acetyldigitoxin exhibits properties that can enhance cardiac contractility, making it valuable in treating heart failure and certain arrhythmias.

Source

Acetyldigitoxin is obtained through the extraction and purification processes involving the leaves of Digitalis lanata. This plant is a member of the Scrophulariaceae family and has been historically significant in herbal medicine, particularly for its cardiac glycosides.

Classification

Acetyldigitoxin falls under the classification of cardiac glycosides, which are compounds that exert their effects primarily on the cardiovascular system. These compounds are known for their ability to increase the force of heart contractions (positive inotropic effect) and modulate heart rate.

Synthesis Analysis

Methods

The synthesis of acetyldigitoxin can be approached through various methods, primarily focusing on extraction from plant sources or chemical modifications of related compounds. The extraction process typically involves:

  1. Harvesting: Leaves of Digitalis lanata are collected.
  2. Drying: The leaves are dried to reduce moisture content.
  3. Extraction: A solvent extraction method (e.g., ethanol or methanol) is employed to isolate the glycosides.
  4. Purification: The crude extract undergoes purification processes such as chromatography to isolate acetyldigitoxin.

Technical Details

The purification often utilizes high-performance liquid chromatography (HPLC) techniques, which allow for the separation of acetyldigitoxin from other glycosides present in the extract. The use of HPLC ensures high purity levels suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure

Acetyldigitoxin has a complex molecular structure characterized by multiple hydroxyl groups and a steroid-like backbone. Its molecular formula is C43H66O14C_{43}H_{66}O_{14}, with a molecular weight of approximately 807 g/mol.

Data

The structural elucidation of acetyldigitoxin can be achieved using techniques such as:

  • Mass Spectrometry: Provides molecular weight and fragmentation patterns.
  • Nuclear Magnetic Resonance Spectroscopy: Offers detailed information about the hydrogen and carbon environments within the molecule.
Chemical Reactions Analysis

Reactions

Acetyldigitoxin undergoes various chemical reactions typical of cardiac glycosides, including:

  1. Hydrolysis: In biological systems, acetyldigitoxin can be hydrolyzed to yield digitoxin, which is more active.
  2. Oxidation-Reduction Reactions: These reactions can affect its pharmacological activity and stability.

Technical Details

The stability of acetyldigitoxin can be assessed under various conditions (e.g., acidic, alkaline, oxidative environments) using forced degradation studies. Such studies help understand its degradation pathways and identify potential metabolites.

Mechanism of Action

Process

Acetyldigitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently promotes calcium influx through sodium-calcium exchange mechanisms. The elevated calcium levels enhance myocardial contractility.

Data

Research indicates that acetyldigitoxin’s mechanism also involves modulation of autonomic nervous system activity, potentially affecting heart rate and rhythm.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

Applications

Scientific Uses

Acetyldigitoxin is primarily used in pharmacological research aimed at developing treatments for heart diseases. Its applications include:

  • Cardiac Therapy: Used in formulations for treating congestive heart failure and atrial fibrillation.
  • Research Tool: Utilized in laboratory studies to explore cardiac function and drug interactions within cardiovascular pharmacology.
Historical Context and Ethnopharmacological Origins

Evolution of Digitalis Glycoside Research Trajectories

The therapeutic trajectory of Digitalis-derived compounds represents one of pharmacology’s most consequential narratives. William Withering’s 1785 monograph "An Account of the Foxglove and Some of Its Medical Uses" documented systematic clinical observations of Digitalis purpurea extracts for "dropsy" (edema secondary to heart failure), marking the transition from folk remedy to scientific pharmacotherapy [9]. By the mid-19th century, French physiologists Claude Bernard and François Magendie had established the cardiotropic effects of crude digitalis preparations, though the active principles remained elusive. The period 1890–1920 witnessed concerted efforts to fractionate digitalis leaves, yielding amorphous mixtures termed "digitalin" with variable potency. This inconsistency drove the quest for pure, standardized compounds—a pursuit culminating in Sydney Smith’s 1930 isolation of digoxin from Digitalis lanata at Burroughs Wellcome laboratories [9] [5]. These foundational studies established the structural template for subsequent derivatives, including acetyldigitoxin.

Table 1: Key Milestones in Early Cardiac Glycoside Research

YearResearcher/InitiativeContributionSignificance
1785William WitheringSystematic clinical documentation of D. purpureaTransitioned folk remedy into medical therapeutics
1841Claude Bernard & François MagendieCharacterized cardiotonic effectsEstablished physiological basis for digitalis action
1875Oswald SchmiedebergIsolated digitoxin (impure)First step toward compound-specific pharmacology
1930Sydney SmithIsolated crystalline digoxin from D. lanataEnabled structural characterization and derivatization
1956Sandoz PharmaceuticalsDeveloped acetyldigitoxin (Acylanid®)Improved pharmacokinetics via acetyl modification [1] [9]

Ethnopharmacological Knowledge Systems in Digitalis spp. Utilization

Ethnopharmacological applications of foxglove (Digitalis spp.) predate Withering’s studies by centuries, with geographically distinct knowledge systems guiding therapeutic use. Celtic tribes in Wales utilized Digitalis purpurea leaf poultices for wound healing, while oral infusions treated "heaving sickness" (heart failure with ascites) in Anglo-Saxon communities [5] [6]. Crucially, traditional practitioners employed dose titration via empirical symptom monitoring: therapy was adjusted until nausea or visual disturbances (early signs of toxicity) appeared, then reduced—a crude precursor to modern therapeutic drug monitoring. Regional variations in plant preparation mitigated toxicity: Balkan harvesters collected leaves post-blooming for higher glycoside content, whereas British gatherers preferred young leaves for milder activity. These practices reflected implicit understanding of seasonal alkaloid variation, later validated by chemotaxonomic studies [6]. The genus Digitalis comprises over 20 species, but only D. purpurea (Europe) and D. lanata (Balkans) entered widespread ethnomedical use, suggesting selective transmission of efficacy knowledge across cultures.

Table 2: Ethnopharmacological Practices in Digitalis Utilization

Region/CultureSpecies UsedPreparation MethodTraditional Indication
Welsh CelticD. purpureaLeaf poulticeWound healing, inflammation
Anglo-SaxonD. purpureaFermented infusion"Dropsy" (CHF with edema)
BalkanD. lanataSun-dried leaf powderPalpitations, shortness of breath
GermanD. purpureaTincture with alcoholDiuresis, "cardiac weakness" [5] [6]

Early 20th-Century Isolation and Structural Elucidation Efforts

The structural characterization of acetyldigitoxin (C₄₃H₆₆O₁₄; MW 806.99 g/mol) emerged from systematic investigations into Digitalis lanata’s secondary metabolites. Unlike its aglycone digitoxigenin, acetyldigitoxin possesses a tri-digitoxose sugar chain with an acetyl moiety at the terminal sugar’s C-3″′ position—a modification conferring altered pharmacokinetics [4] [8]. Isolation protocols evolved through iterative refinement:

  • Crude Extraction: Finely ground D. lanata leaves underwent ethanol (70%) extraction at 30–37°C, leveraging thermal facilitation of glycoside release [10].
  • Phenolic Removal: Lead acetate precipitation sequestered tannins and polyphenols, followed by sulfuric acid neutralization to form insoluble lead sulfate [10].
  • Partition Chromatography: Chloroform extraction isolated cardenolides, with subsequent silica gel chromatography resolving acetyldigitoxin from digoxin and lanatosides [9].

Structural elucidation relied on hydrolytic fragmentation and colorimetric assays:

  • Aglycone Identification: Acid hydrolysis liberated digitoxigenin (aglycone), identified via Legal’s test (red complex with Na nitroprusside/pyridine) and Raymond’s test (violet-blue with m-dinitrobenzene) [10].
  • Sugar Characterization: Enzymatic cleavage revealed three digitoxose residues, with the terminal sugar’s acetyl group confirmed by infrared spectroscopy (1745 cm⁻¹ carbonyl stretch) [4] [8].
  • Glycosidic Linkage: Keller-Killiani test verified deoxy sugars (blue ring at H₂SO₄ interface), while NMR spectroscopy later established β-configuration at anomeric carbons [10].

Table 3: Structural Characterization Milestones for Acetyldigitoxin

MethodKey FindingStructural Implication
Hydrolytic cleavageLiberated digitoxigeninConfirmed steroidal aglycone core
Legal’s testRed chromogen formationVerified unsaturated lactone ring
Keller-Killiani testBlue ring interfaceDetected deoxy sugar components
IR spectroscopy1745 cm⁻¹ absorptionConfirmed acetyl esterification
X-ray crystallography (1954)Planar steroid nucleusEstablished U-shaped aglycone conformation [4] [8] [10]

Post-War Era Pharmacological Rediscovery Campaigns

The 1950s witnessed intensified interest in acetylated cardiac glycosides, driven by limitations of existing therapies. Sandoz Pharmaceuticals pioneered clinical evaluation of acetyldigitoxin (branded as Acylanid®), demonstrating two pharmacokinetic advantages over digitoxin:

  • Enhanced Absorption: Acetyl modification increased water solubility, elevating oral bioavailability to 60–80% versus digitoxin’s 40–60% [8].
  • Metabolic Stability: The acetyl group delayed hepatic metabolism, yielding intermediate half-life (7–9 days) between digitoxin (5–7 days) and digoxin (1.5 days) [1] [9].

Mechanistic studies elucidated its Na⁺/K⁺-ATPase inhibition (Ki = 3.2 nM), increasing myocardial calcium availability and contractility [5] [8]. Post-war research also explored novel indications:

  • Tachyarrhythmia Management: Acetyldigitoxin’s vagotonic effects prolonged AV-nodal refractory period, enabling ventricular rate control in atrial fibrillation [5].
  • Leishmaniasis Chemotherapy: β-Acetyl-digitoxin recently demonstrated potent antileishmanial activity (IC₅₀ = 0.7 μM against L. infantum), disrupting mitochondrial membrane potential [7].

Table 4: Post-War Pharmacological Advancements in Acetyldigitoxin Research

Research DomainKey FindingClinical/Pharmacological Impact
Pharmacokinetics60-80% oral bioavailabilityEnabled reliable oral dosing regimens
MechanismNa⁺/K⁺-ATPase inhibition (Ki 3.2 nM)Explained inotropic effects at molecular level
FormulationPolymeric micelle encapsulationEnhanced bioavailability for novel indications
Drug RepurposingAntileishmanial activity (IC50 0.7 μM)Potential for parasitic disease chemotherapy [1] [5] [7]

21st-century research has repositioned acetyldigitoxin through advanced delivery systems. Pluronic® F127 micelles encapsulating β-acetyl-digitoxin reduced hepatic parasite loads in Leishmania infantum-infected mice by 98%, outperforming miltefosine while stimulating Th1 immunity—illustrating the compound’s enduring pharmacological relevance [7].

Properties

CAS Number

25395-32-8

Product Name

Acetyldigitoxin

IUPAC Name

[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate

Molecular Formula

C43H66O14

Molecular Weight

807.0 g/mol

InChI

InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1

InChI Key

HPMZBILYSWLILX-UMDUKNJSSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O

Solubility

1.23e-02 g/L

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.